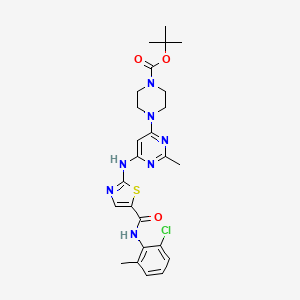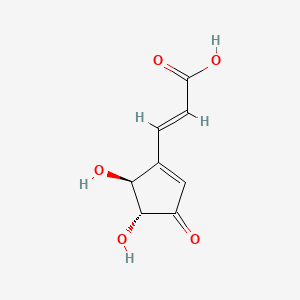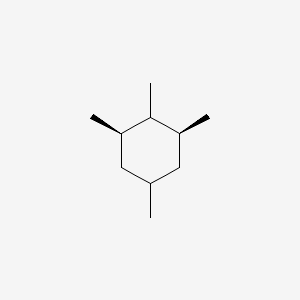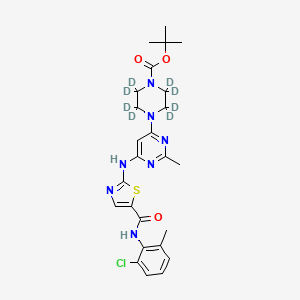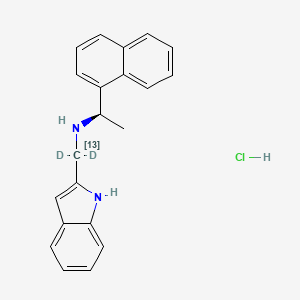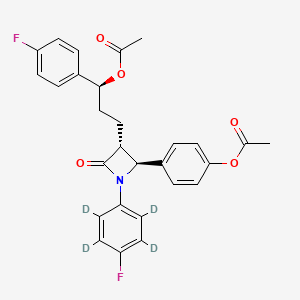
Ezetimibe-d4 Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezetimibe-d4 Diacetate: is a deuterium-labeled derivative of Ezetimibe, a lipid-lowering compound used to inhibit the absorption of cholesterol in the small intestine. The deuterium labeling is used for tracing and studying the pharmacokinetics and metabolism of Ezetimibe in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe-d4 Diacetate involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method involves the use of [2H5] fluorobenzene to prepare [2H4] Ezetimibe . The synthesis typically includes steps such as halogenation, coupling reactions, and esterification to introduce the deuterium atoms and form the diacetate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized conditions such as controlled temperature, pressure, and the use of specific catalysts are employed to ensure high yield and purity. Techniques like spray-drying and solvent-antisolvent precipitation are used to enhance the solubility and bioavailability of the final product .
Chemical Reactions Analysis
Types of Reactions: Ezetimibe-d4 Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further studies and applications.
Scientific Research Applications
Ezetimibe-d4 Diacetate is extensively used in scientific research for:
Pharmacokinetics and Metabolism Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Interaction Studies: It is used to study interactions with other lipid-lowering agents and to understand the combined effects on cholesterol levels.
Biological Research: The compound helps in studying the mechanisms of cholesterol absorption and the role of specific transport proteins like Niemann-Pick C1-Like 1 (NPC1L1).
Industrial Applications: this compound is used in the development of new formulations and drug delivery systems to enhance the efficacy and safety of cholesterol-lowering therapies.
Mechanism of Action
Ezetimibe-d4 Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary molecular target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1), located at the brush border of enterocytes . By blocking NPC1L1, the compound reduces the uptake of cholesterol into the enterocytes, leading to decreased delivery of cholesterol to the liver and increased clearance of cholesterol from the blood .
Comparison with Similar Compounds
Ezetimibe: The parent compound, used widely for lowering cholesterol levels.
Ezetimibe-glucuronide: A metabolite of Ezetimibe, formed via glucuronidation.
Statins: Another class of cholesterol-lowering agents that inhibit HMG-CoA reductase.
Uniqueness: Ezetimibe-d4 Diacetate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Unlike statins, which inhibit cholesterol synthesis, this compound specifically targets cholesterol absorption, making it a valuable tool for understanding and improving cholesterol-lowering therapies .
Properties
IUPAC Name |
[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1/i9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGDCNFJOXKQY-MDTCGDLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
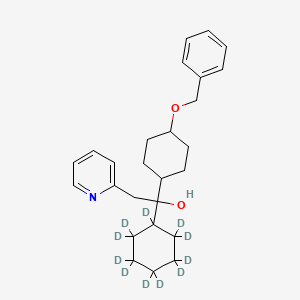
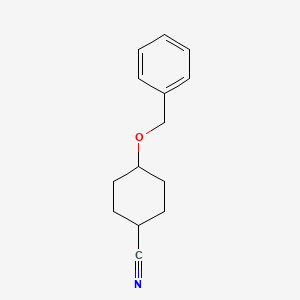
![(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers)](/img/structure/B564810.png)
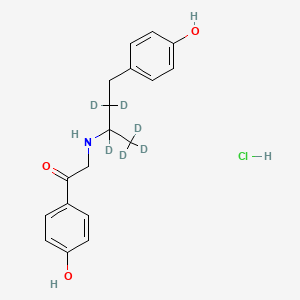
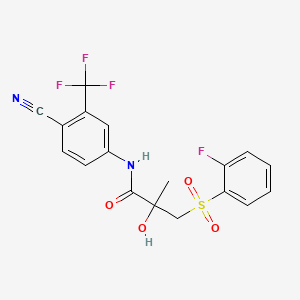
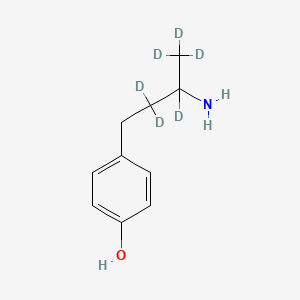
![3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564821.png)
![3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564822.png)
